molecular formula C16H15N3O2S B2804423 4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-44-7

4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2804423
CAS No.: 851979-44-7
M. Wt: 313.38
InChI Key: YQEZCTIGJYOEBS-UHFFFAOYSA-N
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Description

“4-methoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Benzothiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of such compounds often involves the condensation of aliphatic or aromatic primary amines with carbonyl compounds . For instance, a Schiff base ester comprising of a heterocyclic moiety was synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by the substituents on the thiazole ring. These substituents can affect the biological outcomes of the compounds to a great extent . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

Benzothiazole compounds are known for their reactivity. They can undergo various chemical reactions, including chelation with bivalent metal chlorides in a 1:2 (M:L) ratio . The loss of the SH radical produced a fragment ion peak of 372 (2.36%), followed by the expulsion of the C10H6N2 molecule, which produced a fragment ion signal of 218 (2.36%) .

Scientific Research Applications

  • Antimicrobial and Antifungal Activities:

    • A study conducted by (Shaikh, 2013) synthesized N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide and found it exhibited antibacterial and antifungal activities.
    • Research by (Chauhan, Siddiqui, & Kataria, 2015) on derivatives of 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole also reported significant antimicrobial activity.
  • Anticancer and Antiproliferative Effects:

    • The study by (Minegishi et al., 2015) noted that a compound related to 4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibited antiproliferative activity toward human cancer cells.
    • (Havrylyuk et al., 2010) synthesized 4-thiazolidinones containing benzothiazole moiety and found anticancer activity in leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines.
  • Analgesic Properties:

    • A study by (Raj et al., 2007) on derivatives of 4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide found promising analgesic activity.
  • Synthesis and Characterization:

    • (Suzana et al., 2022) conducted a study on the synthesis of N'-benzylidenebenzohydrazide and N'-(4-methoxybenzylidene)benzohydrazide, focusing on the condensation reaction with methylbenzoate as the initial material.
    • The synthesis process of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was detailed in the work by (Taha et al., 2014).
  • Other Applications:

    • The research by (Ueda et al., 2011) explored the use of derivatives in the liquid−liquid extraction of textile dyes from wastewater.

Safety and Hazards

Benzothiazole derivatives can be irritating to the respiratory tract, eyes, and skin. During handling or use, contact with skin, eyes, and respiratory tract should be avoided .

Future Directions

Benzothiazole compounds have a wide range of applications in various fields due to their diverse biological activities. Future research may focus on the design and structure–activity relationship of bioactive molecules . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Properties

IUPAC Name

4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-3-8-13-14(9-10)22-16(17-13)19-18-15(20)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEZCTIGJYOEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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